N-(4-ethylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
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Overview
Description
4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound with a unique structural framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multi-step organic reactions starting from simpler precursors:
Formation of Benzoxazine Ring: : The process begins with the formation of the 1,4-benzoxazine ring through a cyclization reaction involving an appropriate phenolic compound and an amine under acidic conditions.
Introduction of Benzene Sulfonyl Group: : The benzenesulfonyl group is usually introduced via a sulfonation reaction using benzenesulfonyl chloride in the presence of a base like pyridine.
Ethylation of Phenyl Group: : The 4-ethylphenyl group is incorporated through a Friedel-Crafts alkylation reaction.
Coupling and Final Assembly: : The final step involves the coupling of the benzoxazine derivative with the sulfonyl and ethylphenyl groups under specific conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the synthesis is optimized for scale, focusing on cost-efficiency and high yields. This often involves:
Continuous Flow Reactors: : Use of continuous flow reactors to manage exothermic reactions better.
Catalysts: : Employment of catalysts to enhance reaction rates and selectivity.
Purification: : Advanced purification techniques such as recrystallization and chromatography to ensure compound purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : 4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE can undergo oxidative cleavage, leading to the formation of sulfone and carboxamide derivatives.
Reduction: : Reduction reactions can alter the benzoxazine ring or the benzenesulfonyl group, affecting the compound's structure and reactivity.
Substitution: : Electrophilic and nucleophilic substitutions at the benzoxazine or benzenesulfonyl groups can yield various derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: : Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: : Use of reagents like halogens (for electrophilic substitution) or nucleophiles like amines and alcohols under controlled conditions.
Major Products
Oxidation: : Sulfone derivatives and carboxamides.
Reduction: : Reduced benzoxazine or sulfonyl groups.
Substitution: : Various substituted benzoxazine or sulfonyl derivatives.
Scientific Research Applications
This compound is pivotal in multiple fields:
Chemistry: : Acts as a building block for synthesizing more complex molecules, especially in polymer and materials science.
Biology: : Used in biochemical studies to understand molecular interactions and signaling pathways.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The compound's effects are primarily exerted through interaction with specific molecular targets, often involving inhibition or modulation of enzyme activity:
Benzoxazine Ring: : Influences enzyme binding due to its structural rigidity.
Benzenesulfonyl Group: : Acts as a pharmacophore, crucial for binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(BENZENESULFONYL)-N-PHENYL-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
4-(BENZENESULFONYL)-N-(4-METHOXYPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE
Uniqueness
4-(BENZENESULFONYL)-N-(4-ETHYLPHENYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to the ethyl group at the para position of the phenyl ring, which can significantly influence its chemical reactivity and binding properties.
Properties
Molecular Formula |
C23H22N2O4S |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-(benzenesulfonyl)-N-(4-ethylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C23H22N2O4S/c1-2-17-12-14-18(15-13-17)24-23(26)22-16-25(20-10-6-7-11-21(20)29-22)30(27,28)19-8-4-3-5-9-19/h3-15,22H,2,16H2,1H3,(H,24,26) |
InChI Key |
XYXNHCMHKCMOSV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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